

Tripropyleneglycol diacrylate CAS number 42978-66-5 information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tripropyleneglycol diacrylate*

Cat. No.: *B13914183*

[Get Quote](#)

An In-depth Technical Guide to **Tripropyleneglycol Diacrylate** (CAS 42978-66-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropyleneglycol diacrylate (TPGDA), CAS number 42978-66-5, is a difunctional acrylate monomer recognized for its utility as a reactive diluent in ultraviolet (UV) and electron beam (EB) curable formulations.^{[1][2]} Its low viscosity, low volatility, and rapid curing characteristics make it a versatile component in a variety of applications, including coatings, inks, adhesives, and photopolymers.^{[2][3]} TPGDA's structure, featuring a branched alkyl polyether backbone with two acrylate functional groups, allows it to polymerize readily when exposed to free radicals, forming a crosslinked polymer network.^{[2][4]} This guide provides a comprehensive overview of TPGDA's chemical and physical properties, toxicological profile, and detailed experimental protocols for its assessment, aimed at professionals in research and development.

Chemical and Physical Properties

TPGDA is a clear, colorless to pale yellow liquid with a mild odor.^{[4][5]} It is characterized by its low viscosity and good solvency for acrylate oligomers.^[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Tripropyleneglycol Diacrylate**

Property	Value	References
CAS Number	42978-66-5	[3][6]
EC Number	256-032-2	[7]
Molecular Formula	C15H24O6	[4][6]
Molecular Weight	300.35 g/mol	[4]
Appearance	Transparent, colorless to pale yellow liquid	[3][4][5]
Density	1.03 g/mL at 25 °C	[8]
Boiling Point	368.9 ± 22.0 °C at 760 mmHg	[6]
Flash Point	>153 °C (>230 °F) (closed cup)	[7][8]
Viscosity	10-15 cps at 25 °C	[3]
Refractive Index	n _{20/D} 1.45	[8]
Vapor Pressure	<0.01 mmHg at 20 °C	[9]
Water Solubility	4 g/L at 20 °C	[8]
LogP	1.75	[6]

Applications

TPGDA is a key component in many radiation-curable systems due to its ability to reduce viscosity and enhance flexibility and adhesion.[1][10] Its primary applications include:

- Coatings: Used in wood, PVC, and plastic coatings to improve hardness, abrasion resistance, and gloss.[2][3] It is particularly valued in UV-curable varnishes.[2]
- Inks: A common reactive diluent in UV-curable flexographic, screen, and offset inks, where it contributes to fast curing speeds and good adhesion to various substrates.[1][3]
- Adhesives: Provides a balance of hardness and flexibility in structural adhesives.[10]

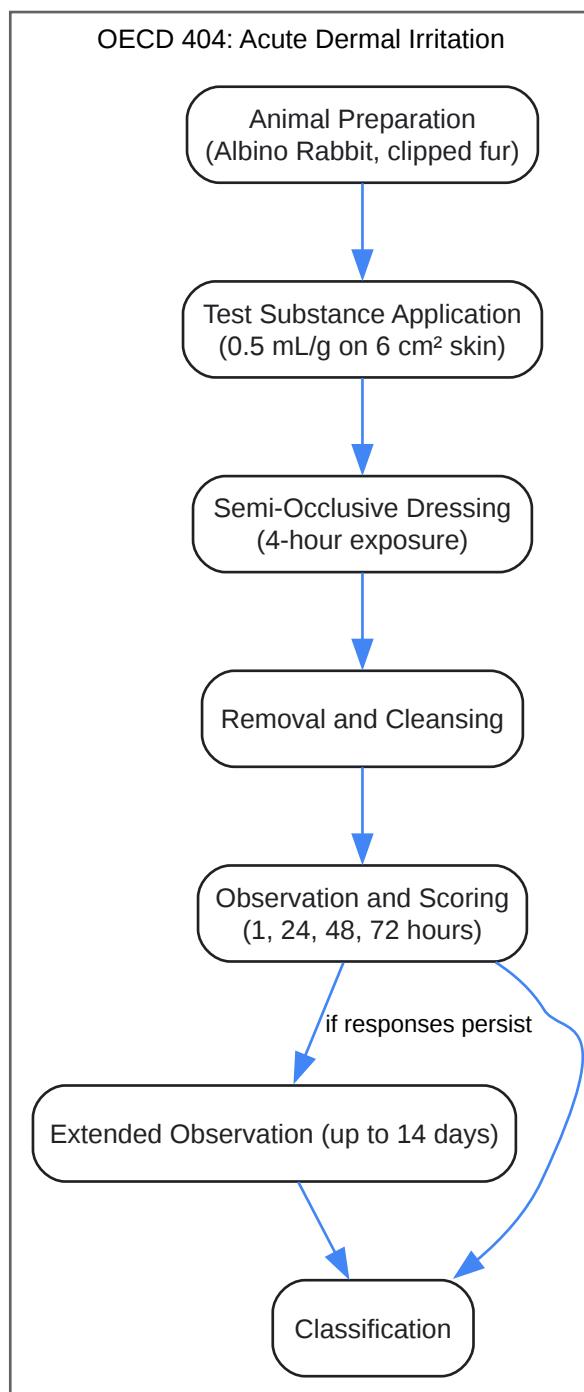
- 3D Printing: Suitable for use in stereolithography (SLA) and digital light processing (DLP) resins that require high reactivity.[10]
- Other Uses: TPGDA is also utilized in the production of polymers and resins, and as a crosslinker in the synthesis of resins for flexible micromaterials.[4][7]

Toxicological Profile

The toxicological profile of TPGDA has been evaluated through various studies. It is classified as a skin and eye irritant and a skin sensitizer. A summary of key toxicological data is presented in Table 2.

Table 2: Toxicological Data for **Tripropyleneglycol Diacrylate**

Endpoint	Species	Result	Guideline	References
Acute Oral Toxicity (LD50)	Rat	> 2,000 mg/kg bw	OECD 423	[11]
Acute Dermal Toxicity (LD50)	Rabbit	> 2,000 mg/kg bw	OECD 402	[11]
Acute Inhalation Toxicity (LC0)	Rat	0.41 mg/L air (7 h)	-	[12]
Skin Irritation	Rabbit	Irritating	OECD 404	[11]
Eye Irritation	Rabbit	Mild to serious eye irritation	OECD 405	[11]
Skin Sensitization	Mouse	Positive (skin sensitizer)	OECD 429 (LLNA)	[11]
Germ Cell Mutagenicity (in vitro)	Chinese hamster ovary cells	Negative (gene mutation test)	OECD 476	[13]
Germ Cell Mutagenicity (in vitro)	Mouse lymphoma cells	Positive (gene mutation test)	-	[13]
Germ Cell Mutagenicity (in vivo)	Mouse	Negative (micronucleus test)	OECD 474	[13]
Repeated Dose Toxicity (Oral, 90-day)	Rat	NOAEL = 375 mg/kg	-	[13]

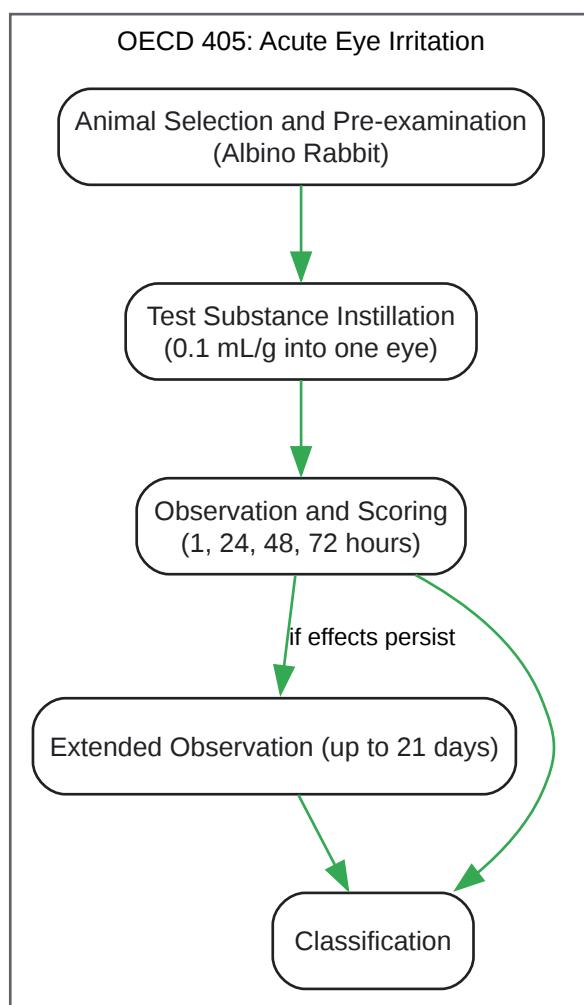

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to the assessment of TPGDA, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

- **Test Animals:** Healthy young adult albino rabbits are used.
- **Preparation:** The fur on the animal's back is clipped approximately 24 hours before the test.
- **Application:** A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing.
- **Exposure:** The exposure duration is 4 hours.
- **Observation:** After exposure, the dressing is removed, and the skin is cleansed. Skin reactions (erythema and edema) are observed and graded at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the responses persist.
- **Evaluation:** The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

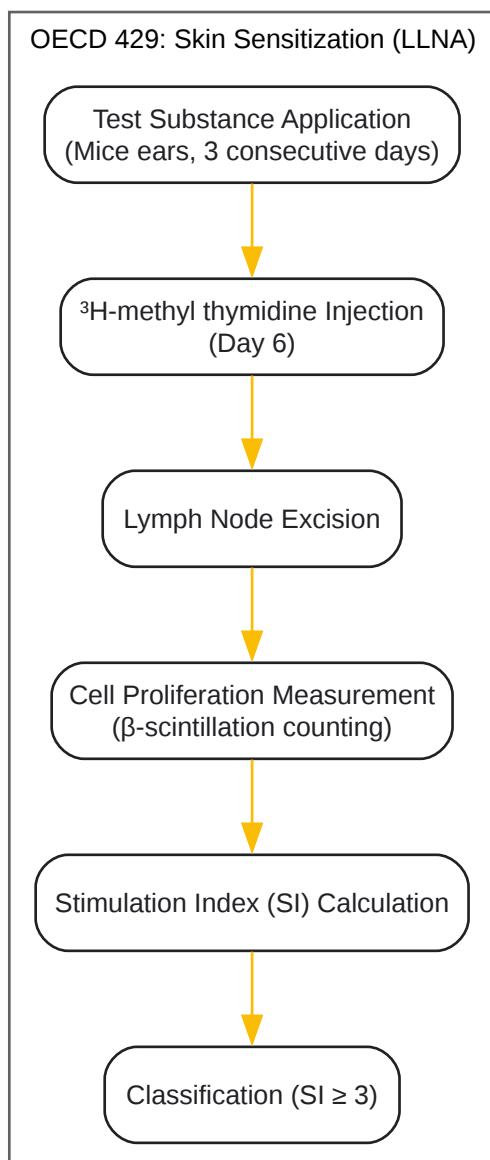

[Click to download full resolution via product page](#)

Caption: Workflow for the Acute Dermal Irritation/Corrosion test (OECD 404).

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

- **Test Animals:** Healthy young adult albino rabbits are used.
- **Pre-examination:** Both eyes of the animal are examined for any pre-existing defects.
- **Application:** A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of eye reaction (corneal opacity, iris lesions, conjunctival redness, and chemosis) is scored. Observations may continue for up to 21 days if effects are not resolved.
- **Evaluation:** The substance is classified based on the severity and reversibility of the ocular lesions.

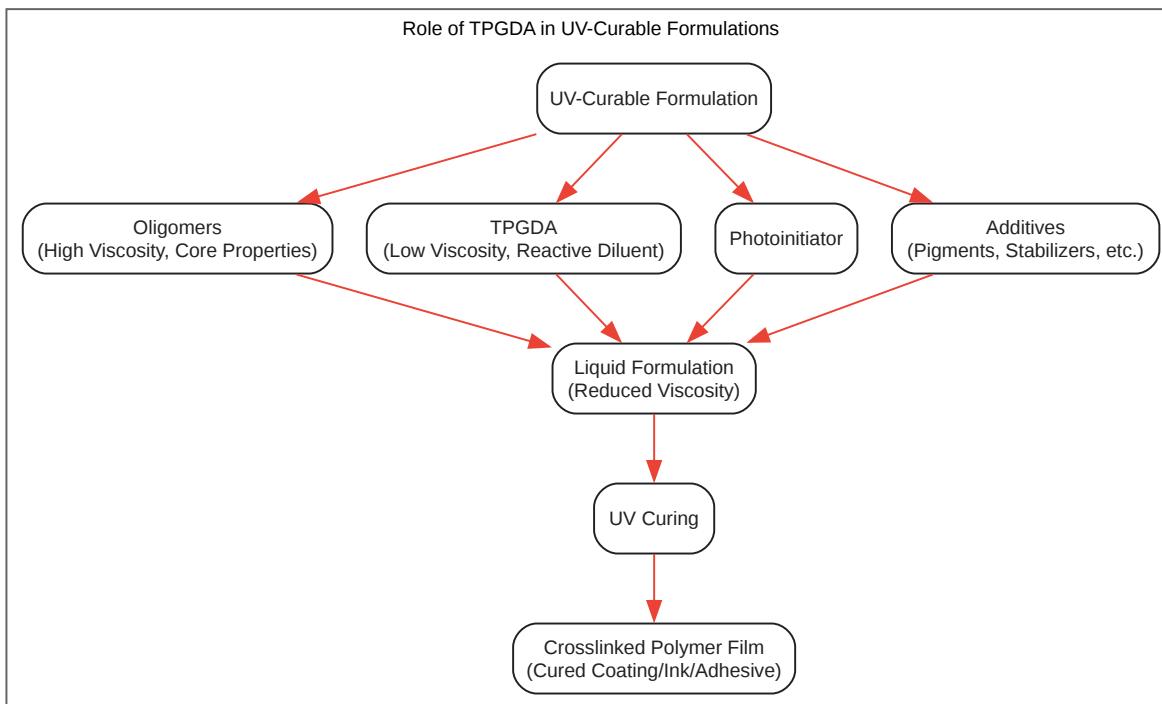

[Click to download full resolution via product page](#)

Caption: Workflow for the Acute Eye Irritation/Corrosion test (OECD 405).

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is an in vivo method for identifying skin sensitizing chemicals.

- **Test Animals:** Mice are used for this assay.
- **Application:** The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.
- **Proliferation Measurement:** On day 6, a solution of ^3H -methyl thymidine is injected intravenously.
- **Sample Collection:** After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised.
- **Analysis:** A single-cell suspension of lymph node cells is prepared, and the incorporation of ^3H -methyl thymidine is measured by β -scintillation counting.
- **Evaluation:** The stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 .



[Click to download full resolution via product page](#)

Caption: Workflow for the Skin Sensitization Local Lymph Node Assay (OECD 429).

Role in UV-Curable Formulations

TPGDA plays a crucial role as a reactive diluent in UV-curable formulations. Its primary function is to reduce the viscosity of the formulation, which is often high due to the presence of oligomers. This allows for better application and handling properties. Upon exposure to UV light in the presence of a photoinitiator, TPGDA copolymerizes with the oligomers and other monomers to form a durable, crosslinked film.

[Click to download full resolution via product page](#)

Caption: Logical relationship of TPGDA in a typical UV-curable formulation.

Conclusion

Tripropylene glycol diacrylate is a key raw material in the field of radiation curing, offering a unique combination of properties that are beneficial for a wide range of applications. Its low viscosity, rapid cure response, and ability to impart flexibility make it an invaluable tool for formulators. However, its potential to cause skin and eye irritation, as well as skin sensitization, necessitates careful handling and the implementation of appropriate safety measures. The experimental protocols outlined in this guide provide a framework for the toxicological assessment of TPGDA and similar substances, ensuring their safe and effective use in research and product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. inotiv.com [inotiv.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 13. oecd.org [oecd.org]
- To cite this document: BenchChem. [Tripropyleneglycol diacrylate CAS number 42978-66-5 information]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13914183#tripropyleneglycol-diacrylate-cas-number-42978-66-5-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com